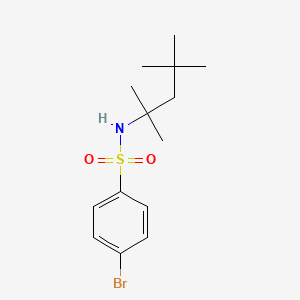

4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide

Description

4-Bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a bromine substituent at the para position of the benzene ring and a bulky, branched alkyl group (2,4,4-trimethylpentan-2-yl) attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name |

4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrNO2S/c1-13(2,3)10-14(4,5)16-19(17,18)12-8-6-11(15)7-9-12/h6-9,16H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIZQHUAQSFRRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves the following steps:

Sulfonation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with chlorosulfonic acid (ClSO3H) to form the corresponding sulfonyl chloride, which is then reacted with the amine (2,4,4-trimethylpentan-2-amine) to yield the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of amines.

Scientific Research Applications

4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes or receptors.

Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Biological Studies: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through the formation of stable complexes with the active site. The bulky 2,4,4-trimethylpentan-2-yl group may enhance binding affinity and selectivity by providing steric hindrance and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and structurally related sulfonamides:

Key Observations:

- Lipophilicity and Solubility: The target compound’s branched alkyl chain likely reduces polarity compared to derivatives with aromatic (e.g., 3e) or heterocyclic (F732-0186) substituents. This could improve solubility in nonpolar solvents but decrease aqueous solubility.

- Thermal Stability : High melting points in compounds like 3e (249–250°C) suggest strong intermolecular interactions (e.g., hydrogen bonding via hydroxymethyl), whereas the target compound’s alkyl group may lower melting points due to reduced packing efficiency.

- Biological Relevance : Bulky substituents (e.g., dibenzo-oxazepin in F732-0186 ) may hinder enzyme binding, while smaller groups like methoxy ( ) facilitate interactions with active sites.

Biological Activity

4-Bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a bromine atom and a bulky trimethylpentan-2-yl group attached to a sulfonamide moiety. The unique structure may influence its biological interactions and pharmacological effects.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. A study evaluating various sulfonamide derivatives found that compounds similar to 4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

| Compound | Activity Against | Method Used |

|---|---|---|

| 4-Bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide | Gram-positive and Gram-negative bacteria | Turbidimetric method |

| Related compounds | Various bacteria | SRB assay |

Anti-inflammatory Effects

Sulfonamides have been investigated for their anti-inflammatory properties. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines. The sulfonamide group is believed to interact with specific enzymes involved in inflammatory pathways.

Anticancer Properties

The anticancer potential of 4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has been explored in several studies. For instance, molecular docking studies suggest that this compound may bind effectively to cancer-related targets, potentially inhibiting tumor growth. Research involving breast cancer cell lines has indicated that related sulfonamides can induce apoptosis through various mechanisms.

Case Study 1: Antimicrobial Evaluation

A study published in the Brazilian Journal of Science evaluated the antimicrobial efficacy of various benzene sulfonamides, including derivatives of 4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide. The results demonstrated significant inhibition against multiple bacterial strains, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer activity, researchers synthesized several sulfonamide derivatives and tested their effects on MCF7 breast cancer cells. The findings indicated that specific modifications to the sulfonamide structure enhanced cytotoxicity against cancer cells .

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of 4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide. Computational models have suggested favorable permeability profiles across cell membranes.

The proposed mechanism of action includes:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting enzymes critical for bacterial growth and inflammatory responses.

- Receptor Binding : Molecular docking studies indicate potential interactions with receptors involved in cancer proliferation pathways.

Q & A

Q. What are the standard synthetic protocols for 4-bromo-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves sulfonylation of a brominated benzene intermediate with 2,4,4-trimethylpentan-2-amine. Key steps include:

- Sulfonylation : Reaction of 4-bromobenzenesulfonyl chloride with the amine in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

- Optimization : Temperature control prevents side reactions (e.g., hydrolysis), while solvent polarity adjustments improve yield .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the tert-butyl group in 2,4,4-trimethylpentan-2-yl appears as a singlet at ~1.2 ppm in H NMR .

- FTIR : Sulfonamide S=O stretches are observed at 1150–1350 cm, while N-H stretches appear at ~3250 cm .

- Elemental Analysis : Validates C, H, N, and S content to confirm stoichiometry .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Solubility : Low polarity due to the bulky tert-butyl group limits aqueous solubility; it dissolves better in DCM or DMSO .

- Stability : The sulfonamide group is hygroscopic; storage under inert gas (N) in amber vials prevents degradation .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

Discrepancies may arise from:

- Purity : HPLC-MS (≥99% purity) ensures active species are tested .

- Assay Conditions : Varying buffer pH or ionic strength alters sulfonamide protonation states, affecting binding. Standardize conditions using Tris-HCl (pH 7.4) with 150 mM NaCl .

- Structural Analogues : Compare with N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide to isolate substituent effects .

Q. How can QSAR models predict the compound’s pharmacokinetic properties?

Quantitative Structure-Activity Relationship (QSAR) analysis uses descriptors like logP (calculated ~3.2 for this compound) and topological polar surface area (TPSA ~65 Å) to predict blood-brain barrier permeability and metabolic stability. Tools like MOE or Schrödinger incorporate crystallographic data to refine models .

Q. What advanced synthetic routes enable selective functionalization of the bromine site?

- Cross-Coupling : Suzuki-Miyaura reactions replace Br with aryl/heteroaryl groups using Pd(PPh) catalyst and NaCO base in toluene/water .

- Nucleophilic Substitution : React with NaN in DMF to introduce an azide group for click chemistry .

Methodological Considerations

Q. How do researchers validate the compound’s interaction with biological targets (e.g., carbonic anhydrase)?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (K) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during binding .

- Docking Studies : AutoDock Vina predicts binding poses using crystal structures (PDB: 3T73) .

Q. What protocols mitigate challenges in scaling up synthesis for in vivo studies?

- Flow Chemistry : Continuous reactors improve heat/mass transfer for sulfonylation .

- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.